2,6-Diamino-3-nitropyridine
Overview
Description
2,6-Diamino-3-nitropyridine is an organic compound that is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biocides. It is a yellow-brown solid that is soluble in water and alcohol. This compound has a wide range of applications in the fields of chemistry and biochemistry due to its ability to act as a catalyst in many reactions.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Approaches: The synthesis of compounds related to 2,6-diamino-3-nitropyridine involves various chemical processes like substitution, oxidation, nitration, and ammoniation. These methods are crucial for producing derivatives of 2,6-diamino-3-nitropyridine with specific properties (C. Jun, 2007).
- Molecular Structure: Detailed structural analysis, including molecular geometry and spectroscopic properties, is conducted for related compounds. For instance, studies on 3,5-diamino-4-nitropyridine N-oxide monohydrate revealed specific intramolecular hydrogen bonding patterns and electron distribution (A. Batsanov, 2000).
Applications in Energetic Materials
- Insensitive High-Energy Explosives: Certain derivatives, like 2,6-diamino-3,5-dinitropyridine (ANPy) and its oxide (ANPyO), are explored for use as insensitive high-energy explosives. Their properties are comparable to established explosives like triaminotrinitrobenzene (TATB) (F. Xue-zhong, 2010).
- Compatibility with Other Energetic Materials: Studies on the compatibility of 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) with various energetic materials are essential for its potential use in composite explosives. Differential scanning calorimetry (DSC) is used to assess this compatibility (Xi Li, Bo-liang Wang, Qiuhan Lin, 2016).
Chemical Reactions and Transformations
- Tautomerism and Stability: Research includes examining the tautomerism and stability of derivatives, such as 2-nitramino-C-nitropyridine, which provides insights into their chemical reactivity and potential applications (P. Sołtysiak, B. Zarychta, Grzegorz Spaleniak, K. Ejsmont, 2019).
- Regioselective Synthesis: The regioselective synthesis of 2-substituted 3-nitropyridines, using pyridone derivatives in a one-pot reaction, demonstrates the versatility of these compounds in producing various derivatives (Y. Tohda, T. Kawahara, M. Eiraku, K. Tani, N. Nisiwaki, M. Ariga, 1994).
Vibrational and Electronic Studies
- Vibrational Spectroscopy: Detailed vibrational studies using techniques like FT-IR and FT-Raman, coupled with theoretical simulations, are performed on related compounds to understand their molecular behavior (M. Karnan, V. Balachandran, M. Murugan, 2012).
- Electronic Structure Analysis: The electronic structure and nuclear magnetic resonance (NMR) of derivatives are investigated using computational methods like DFT and MP2, providing valuable insights into their chemical properties (A. Dahy, I. Kh, N. M. El-Salam, S. Arabia, 2012).
properties
IUPAC Name |
3-nitropyridine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H4,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEVSKPZTQIPLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10313072 | |
Record name | 2,6-DIAMINO-3-NITROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10313072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diamino-3-nitropyridine | |
CAS RN |
3346-63-2 | |
Record name | 3-Nitro-2,6-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3346-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 404692 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003346632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3346-63-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404692 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-DIAMINO-3-NITROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10313072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.